ESTR-5(10)-EN-3-ONE, 17-beta-HYDROXY-17-alpha-METHYL-

Descripción general

Descripción

ESTR-5(10)-EN-3-ONE, 17-beta-HYDROXY-17-alpha-METHYL-: is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is often used in various scientific and medical applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ESTR-5(10)-EN-3-ONE, 17-beta-HYDROXY-17-alpha-METHYL- typically involves multiple steps, starting from simpler steroid precursors. Common synthetic routes may include:

Oxidation and Reduction Reactions: These are used to introduce or modify functional groups.

Substitution Reactions: To replace specific atoms or groups within the molecule.

Cyclization Reactions: To form the characteristic steroid ring structure.

Industrial Production Methods

Industrial production often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

Catalysts: To speed up the reaction.

Controlled Temperature and Pressure: To ensure the reaction proceeds efficiently.

Purification Steps: Such as crystallization or chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

ESTR-5(10)-EN-3-ONE, 17-beta-HYDROXY-17-alpha-METHYL-: can undergo various chemical reactions, including:

Oxidation: To form ketones or aldehydes.

Reduction: To form alcohols.

Substitution: To introduce new functional groups.

Hydrolysis: To break down the compound into simpler molecules.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Acids and Bases: For catalyzing hydrolysis or substitution reactions.

Major Products Formed

The major products depend on the specific reaction conditions but may include various oxidized, reduced, or substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

ESTR-5(10)-EN-3-ONE, 17-beta-HYDROXY-17-alpha-METHYL-: has a wide range of applications in scientific research, including:

Chemistry: As a model compound for studying steroid synthesis and reactions.

Biology: For investigating the biological effects of steroids on cells and tissues.

Medicine: In the development of steroid-based drugs for treating various conditions.

Industry: As an intermediate in the synthesis of other complex molecules.

Mecanismo De Acción

The mechanism of action of ESTR-5(10)-EN-3-ONE, 17-beta-HYDROXY-17-alpha-METHYL- involves its interaction with specific molecular targets, such as:

Receptors: Binding to steroid receptors in cells to modulate gene expression.

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Signaling Pathways: Affecting cellular signaling pathways to alter cell function.

Comparación Con Compuestos Similares

Similar Compounds

Testosterone: A natural steroid hormone with similar structural features.

Methandrostenolone: A synthetic anabolic steroid with comparable properties.

Nandrolone: Another synthetic steroid used in medical applications.

Uniqueness

ESTR-5(10)-EN-3-ONE, 17-beta-HYDROXY-17-alpha-METHYL-: is unique due to its specific structural modifications, which confer distinct biological and chemical properties compared to other steroids.

Actividad Biológica

ESTR-5(10)-EN-3-ONE, 17-beta-HYDROXY-17-alpha-METHYL-, commonly known as 17-alpha-methyltestosterone (MT), is a synthetic anabolic steroid derived from testosterone. It is primarily utilized in clinical settings for hormone replacement therapy and in veterinary medicine to promote growth in livestock. The compound exhibits a range of biological activities that are significant for both therapeutic applications and potential side effects.

Chemical Structure and Properties

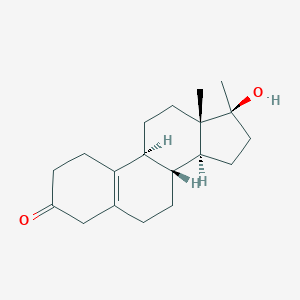

The chemical structure of ESTR-5(10)-EN-3-ONE, 17-beta-HYDROXY-17-alpha-METHYL- can be represented as follows:

- Molecular Formula : C20H30O2

- Molecular Weight : 302.45 g/mol

This compound features a modified androgenic structure that enhances its anabolic properties while reducing its androgenic effects compared to testosterone.

Anabolic Effects

- Muscle Growth : MT promotes muscle hypertrophy and strength gains through its anabolic properties. It enhances protein synthesis and nitrogen retention, which are critical for muscle repair and growth.

- Performance Enhancement : Athletes have used MT for its performance-enhancing effects, including increased endurance and reduced recovery time after exertion.

Androgenic Effects

- Secondary Sexual Characteristics : While MT is designed to minimize androgenic effects, it can still induce secondary sexual characteristics such as increased body hair and changes in voice.

- Potential Side Effects : Prolonged use of MT may lead to adverse effects such as liver toxicity, cardiovascular issues, and hormonal imbalances.

MT functions primarily through binding to androgen receptors (AR) in various tissues, including muscle and bone. This interaction initiates a cascade of biological processes that lead to the expression of genes responsible for muscle growth and development. Additionally, MT has been shown to influence the hypothalamic-pituitary-gonadal (HPG) axis, which regulates testosterone production.

Case Studies

- Clinical Trials in Hypogonadal Men : A study involving hypogonadal men treated with MT showed significant improvements in lean body mass and muscle strength compared to placebo groups. The treatment also resulted in elevated serum testosterone levels, confirming its efficacy as a testosterone replacement therapy .

- Veterinary Applications : In veterinary medicine, MT has been used to enhance growth rates in cattle and poultry. Studies indicated that animals treated with MT exhibited increased weight gain and improved feed efficiency compared to untreated controls .

Toxicological Considerations

Research has highlighted the potential hepatotoxicity associated with MT use. Long-term administration has been linked to liver dysfunction and the development of hepatic tumors in animal models . Monitoring liver function tests is essential for individuals undergoing treatment with this compound.

Data Tables

Propiedades

IUPAC Name |

(8R,9S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h15-17,21H,3-11H2,1-2H3/t15-,16-,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGXWXORQARJRC-GFEQUFNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181837 | |

| Record name | Estr-5(10)-en-3-one, 17-beta-hydroxy-17-alpha-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2741-75-5 | |

| Record name | (17β)-17-Hydroxy-17-methylestr-5(10)-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2741-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estr-5(10)-en-3-one, 17-beta-hydroxy-17-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002741755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estr-5(10)-en-3-one, 17-beta-hydroxy-17-alpha-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.